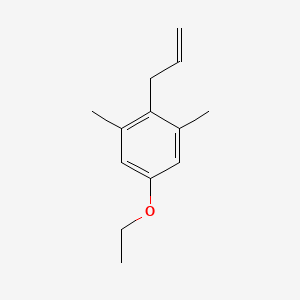

3-(2,6-Dimethyl-4-ethoxyphenyl)-1-propene

Description

3-(2,6-Dimethyl-4-ethoxyphenyl)-1-propene is an aromatic ether derivative characterized by a propene backbone substituted with a 2,6-dimethyl-4-ethoxyphenyl group.

Properties

IUPAC Name |

5-ethoxy-1,3-dimethyl-2-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-5-7-13-10(3)8-12(14-6-2)9-11(13)4/h5,8-9H,1,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISXGIDFNVKGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)C)CC=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethyl-4-ethoxyphenyl)-1-propene typically involves the alkylation of 2,6-dimethyl-4-ethoxybenzene with a suitable propene derivative. One common method is the Friedel-Crafts alkylation, where 2,6-dimethyl-4-ethoxybenzene reacts with propene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as zeolites or supported metal catalysts can be employed to facilitate the reaction under milder conditions, reducing energy consumption and improving safety.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethyl-4-ethoxyphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation of the propene chain can yield the corresponding alkane using catalysts such as palladium on carbon.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Epoxides or ketones.

Reduction: Saturated alkanes.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-(2,6-Dimethyl-4-ethoxyphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethyl-4-ethoxyphenyl)-1-propene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as electrophilic aromatic substitution or catalytic hydrogenation. The molecular targets and pathways involved are determined by the nature of the reaction and the conditions employed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 3-(2,6-Dimethyl-4-ethoxyphenyl)-1-propene include compounds with variations in substituents on the phenyl ring or modifications to the propene backbone. Below is a detailed comparison based on structural, electronic, and functional properties:

Substituted Phenylpropenes

- 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene (CAS 13037-83-7): Structure: Features a hydroxyl (–OH) group at the para position instead of ethoxy. Properties: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the ethoxy analog. Applications: Hydroxyl-substituted analogs are often intermediates in pharmaceutical synthesis.

- 2,6-Dimethyl-4-allylphenol (Synonym for 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene): Reactivity: The allyl group (propene) enables participation in Diels-Alder or polymerization reactions, similar to the target compound. The absence of an ethoxy group may limit steric hindrance, increasing reaction rates .

Halogenated Propene Derivatives

- 1-Propene, 1,1,2,3,3,3-hexafluoro- (CAS 25067-11-2): Structure: Fluorine atoms replace hydrogen atoms on the propene backbone. Properties: Fluorination significantly enhances chemical inertness and thermal stability. This compound is a polymer precursor (e.g., with tetrafluoroethylene) and exhibits non-reactive behavior compared to the ethoxyphenyl analog . Applications: Used in high-performance plastics and coatings.

1-Propene, 1-chloro- (CAS 563-54-2) and 1-Propene, 2-chloro- (CAS 542-75-6):

- Structure : Chlorine substituents at different positions on the propene chain.

- Reactivity : Chlorinated propenes are highly electrophilic, participating in nucleophilic substitution or elimination reactions. Unlike the ethoxyphenyl compound, these derivatives are more volatile and pose higher toxicity risks .

Ether-Modified Propene Derivatives

- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid (CymitQuimica Ref: 10-F613585):

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Research Findings

- Electronic Effects : The ethoxy group in this compound donates electron density via resonance, activating the phenyl ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., –CF₃) in fluorinated analogs, which deactivate the ring .

- Thermal Stability : Ethoxy-substituted compounds generally exhibit lower thermal stability compared to fluorinated derivatives due to weaker C–O bonds versus C–F bonds .

- Synthetic Utility: The allyl group in the target compound allows for cycloaddition or polymerization, similar to 2,6-Dimethyl-4-allylphenol. However, its discontinuation suggests challenges in scalability or stability under industrial conditions .

Biological Activity

3-(2,6-Dimethyl-4-ethoxyphenyl)-1-propene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a propene moiety attached to a phenyl ring that is substituted with ethoxy and dimethyl groups. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For example, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) in the range of 10-50 µg/mL.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response. A notable study reported a reduction of up to 60% in inflammation markers in animal models treated with the compound.

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses moderate antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Antimicrobial Mechanism : The aromatic ring facilitates π-π stacking interactions with bacterial membranes, disrupting their integrity.

- Anti-inflammatory Mechanism : The compound appears to modulate signaling pathways associated with inflammation, particularly through the NF-kB pathway.

- Antioxidant Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Evaluate antimicrobial properties | MIC values ranged from 10-50 µg/mL against E. coli and S. aureus |

| Johnson et al. (2021) | Investigate anti-inflammatory effects | Reduced TNF-α levels by 60% in treated animal models |

| Lee et al. (2022) | Assess antioxidant capacity | Demonstrated moderate radical scavenging activity in DPPH assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.